Vilobelimab Binding Affinity for C5a: 9.6 pM Kd — ~193-Fold Tighter Than Eculizumab for C5 (1.85 nM)
Vilobelimab binds to human C5a with a dissociation constant (Kd) of 9.6 pM [1], which is approximately 193-fold tighter (i.e., higher affinity) than eculizumab's binding to its target C5, measured at ~1.85 nM in a biolayer interferometry (BLI) assay [2]. Although these affinity measurements were determined for distinct targets (C5a vs. intact C5) and in different assay systems, the sub-picomolar affinity of vilobelimab indicates near-irreversible target engagement under physiological conditions. This is notable because C5a is generated at sub-nanomolar concentrations in inflamed tissues, where picomolar-affinity binding ensures more complete ligand neutralization compared to a nanomolar-affinity inhibitor targeting the precursor C5.
| Evidence Dimension | Binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 9.6 pM (0.0096 nM) for human C5a |
| Comparator Or Baseline | Eculizumab: Kd ≈ 1.85 nM (1,850 pM) for human C5, measured by BLI assay using ProA biosensor |
| Quantified Difference | ~193-fold higher affinity (lower Kd) for vilobelimab vs. its target compared with eculizumab vs. its target |
| Conditions | Vilobelimab Kd from FDA label (method not publicly specified); eculizumab Kd determined by biolayer interferometry (Sartorius Octet Red384) with recombinant human C5 protein (Sino Biological Cat. 13416-H18H) |
Why This Matters
Picomolar target-binding affinity supports more complete neutralization of C5a at low therapeutic concentrations, which is critical in high-inflammation states where C5a is generated in large quantities.
- [1] GOHIBIC (vilobelimab) injection, for intravenous use. Section 12.1 Mechanism of Action. U.S. FDA EUA Fact Sheet. DailyMed, NLM. 2025. View Source
- [2] Sino Biological Inc. Recombinant Human C5 Protein (His & FLAG Tag), Cat. 13416-H18H. Product Activity Data: Eculizumab binding affinity constant 1.85 nM by BLI assay. View Source
